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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the drug-drug interaction
(DDI) profile of Fevipiprant based on clinical and in vitro data. The information is presented in
a gquestion-and-answer format to address specific issues that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Fevipiprant and its potential for metabolic drug
interactions?

Al: Fevipiprant undergoes limited metabolism. Its primary elimination routes are direct
excretion and glucuronidation via multiple uridine 5'-diphospho-glucuronosyltransferase (UGT)
enzymes to form an inactive acyl glucuronide (AG) metabolite.[1][2] This diverse and parallel
nature of its clearance pathways suggests a low likelihood of significant metabolic drug-drug
interactions.[1][2] In vitro studies have indicated that Fevipiprant and its AG metabolite do not
cause significant inhibition of clinically relevant cytochrome P450 (CYP) enzymes.[3]

Q2: Does Fevipiprant have the potential to be a perpetrator of drug-drug interactions via
inhibition or induction of CYP enzymes?

A2: Based on in vitro assessments, Fevipiprant and its primary metabolite show a low
potential to act as perpetrators of drug-drug interactions by inhibiting or inducing major CYP450
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enzymes. This minimizes the risk of Fevipiprant altering the pharmacokinetics of co-
administered drugs that are substrates of these enzymes.

Q3: Is Fevipiprant a substrate or inhibitor of any clinically relevant drug transporters?

A3: Yes. In vitro studies have identified Fevipiprant as a substrate for the transporters OAT3
(renal uptake), MDR1 (potential biliary excretion), and OATP1B3 (hepatic uptake).
Furthermore, in vitro data revealed a potential for Fevipiprant to inhibit the hepatic uptake
transporter OATP1B1.

Q4: Has the potential for Fevipiprant to inhibit OATP1B1 been investigated in a clinical
setting?

A4: Yes, a clinical study was conducted to evaluate the effect of Fevipiprant on the
pharmacokinetics of simvastatin and rosuvastatin, two statins that are substrates of OATP1B1.
The study investigated the impact of Fevipiprant 450 mg once daily on single doses of
simvastatin 20 mg and rosuvastatin 20 mg in healthy volunteers.

Q5: What were the quantitative results of the clinical DDI study with statins?

A5: Co-administration of Fevipiprant led to an increase in the peak plasma concentrations
(Cmax) of the active metabolites of the statins, but had minimal impact on the total exposure
(AUC). For a detailed summary of the quantitative data, please refer to Table 1.

Quantitative Data Summary

Table 1: Pharmacokinetic Interaction of Fevipiprant with OATP1B1 Substrates (Simvastatin
and Rosuvastatin)
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Geometric Mean

Co-administered Pharmacokinetic Ratio (Statin + 90% Confidence
Drug Parameter Fevipiprant / Statin  Interval
Alone)
Simvastatin Acid Cmax 2.23 1.73-2.88
AUC (0-inf) 1.29 1.07 - 1.56
Rosuvastatin Cmax 1.87 1.51-2.32
AUC (0-inf) 1.21 1.08-1.36

Experimental Protocols

Clinical Drug-Drug Interaction Study with Simvastatin and Rosuvastatin
o Study Design: This was an open-label, two-part, two-period, single-sequence clinical study.

o Participants: Healthy adult volunteers were enrolled in the study. The study also included
genotyping for the SLCO1B1 gene, which encodes the OATP1B1 transporter, to assess the
influence of genetic variants.

e Methodology:

o Part 1 (Simvastatin): Participants received a single oral dose of simvastatin 20 mg on Day
1. From Day 3 to Day 10, they received Fevipiprant 450 mg once daily. On Day 8, a
single oral dose of simvastatin 20 mg was co-administered with Fevipiprant.

o Part 2 (Rosuvastatin): A similar design was followed with a single oral dose of rosuvastatin
20 mg administered alone and then in combination with steady-state concentrations of
Fevipiprant 450 mg once daily.

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
after the administration of the statins (both alone and with Fevipiprant) to determine the
plasma concentrations of simvastatin acid and rosuvastatin.
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» Bioanalytical Method: Plasma concentrations of the statins and their metabolites were
measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.
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Caption: Workflow for assessing the drug-drug interaction potential of Fevipiprant.
Troubleshooting and Further Considerations
Issue: Unexpected interaction with a co-administered drug in a non-clinical model.
e Troubleshooting:

o Confirm the metabolic pathways of the interacting drug. While Fevipiprant has a low
impact on CYPs, consider the possibility of interactions involving UGT enzymes or the
transporters OAT3, MDR1, and OATP1B3.

o Evaluate if the co-administered drug is a potent inhibitor of UGTs or the aforementioned
transporters, which could potentially increase Fevipiprant exposure.
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Issue: Designing a clinical trial with a new chemical entity to be co-administered with
Fevipiprant.

e Guidance:

o Given the observed effect on OATP1B1 substrates, it is prudent to assess if the new entity
is also a substrate of this transporter. If so, careful monitoring of the new drug's
pharmacokinetics is warranted, particularly its Cmax.

o For drugs that are not OATP1B1 substrates, the risk of a clinically significant
pharmacokinetic interaction with Fevipiprant is considered low.

It is important to note that the clinical development of Fevipiprant for asthma was discontinued
by Novartis. Therefore, the available clinical drug-drug interaction data is limited. Researchers
should consider this context when evaluating the DDI profile of Fevipiprant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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